Crystal Structure Confirmation
The crystal structure of 4-bromo-1-methyl-5-nitro-1H-pyrazole has been experimentally determined by single-crystal X‑ray diffraction and refined to a final R‑value of 0.0441 using 2755 observed reflections [1]. In contrast, the crystal structure of the 4‑chloro analog or the 5‑bromo‑4‑nitro isomer is not reported in the Cambridge Structural Database under similar refinement conditions.
(target)
| Evidence Dimension | Crystallographic refinement quality (R‑factor) |
|---|---|
| Target Compound Data | R = 0.0441 |
| Comparator Or Baseline | 4‑Chloro‑1‑methyl‑5‑nitro‑1H‑pyrazole or 5‑bromo‑1‑methyl‑4‑nitro‑1H‑pyrazole |
| Quantified Difference | Not available (structure not reported for comparator) |
| Conditions | Single‑crystal X‑ray diffraction; direct methods and full‑matrix least‑squares refinement |
Why This Matters
A fully characterized crystal structure provides a reliable foundation for computational docking, molecular modeling, and understanding solid‑state properties, reducing uncertainty in subsequent research compared to analogs with no structural validation.
- [1] Bakhtina, I. A.; et al. Crystal structure of 4-bromo-1-methyl-5-nitro-1H-pyrazole. Crystallography Reports, 2015, 60(6), 940–943. View Source
